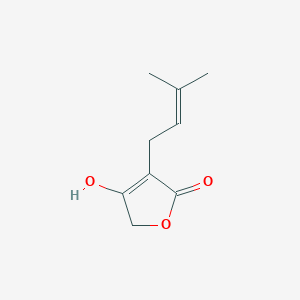
4-Hydroxy-3-(3-methylbut-2-en-1-yl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- is a naturally occurring compound found in various plants and microorganisms It belongs to the class of butenolides, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-3-(3-methyl-2-buten-1-yl)phenylacetic acid with acetic anhydride in the presence of a catalyst can yield the desired furanone derivative .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of fungi or bacteria. For example, the endophytic fungus Aspergillus terreus has been reported to produce butenolide derivatives, including 2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)-, through solid-state fermentation .
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 4-hydroxy-3-(3-methyl-2-buten-1-yl)benzoic acid, while reduction with NaBH4 can produce 4-hydroxy-3-(3-methyl-2-buten-1-yl)dihydrofuranone .
Applications De Recherche Scientifique
2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is employed in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of butyrylcholinesterase by binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-buten-1-yl acetate: An unsaturated derivative with similar structural features but different biological activities.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxy group but differing in the core structure and biological properties.
Uniqueness
2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- is unique due to its specific combination of a furanone ring and a prenyl side chain. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other butenolides and related compounds.
Propriétés
Numéro CAS |
10406-15-2 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3-hydroxy-4-(3-methylbut-2-enyl)-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-6(2)3-4-7-8(10)5-12-9(7)11/h3,10H,4-5H2,1-2H3 |
Clé InChI |
RTVHNITULMBXKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(COC1=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















